Lipophilicity Modulation: XLogP3-AA Comparison with Phenylsulfonyl and 2,6-Difluorophenylsulfonyl Analogs
The target compound exhibits a computed XLogP3-AA of 0.7 [1]. In comparison, the unsubstituted phenyl analog 4-(1-(phenylsulfonyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2034424-41-2) has a computed XLogP3-AA of 0.4, while the 2,6-difluorophenyl analog (CAS 2034496-39-2) has a computed XLogP3-AA of 1.0 [2]. The 5-fluoro-2-methoxy substitution thus provides an intermediate lipophilicity profile, which can be advantageous for balancing membrane permeability and aqueous solubility in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7 |
| Comparator Or Baseline | Phenyl analog (CAS 2034424-41-2): XLogP3-AA = 0.4; 2,6-Difluorophenyl analog (CAS 2034496-39-2): XLogP3-AA = 1.0 |
| Quantified Difference | ΔXLogP3-AA = +0.3 vs. phenyl analog; -0.3 vs. 2,6-difluorophenyl analog |
| Conditions | Computed via XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Procurement of a compound with precisely defined lipophilicity is critical for structure-activity relationship (SAR) studies where logP is a key determinant of target binding and off-target promiscuity.
- [1] PubChem Compound Summary for CID 119105847, 4-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione. View Source
- [2] PubChem Compound Summaries: Phenyl analog CID 134421321 (XLogP3-AA = 0.4); 2,6-Difluorophenyl analog CID 134421323 (XLogP3-AA = 1.0). View Source
